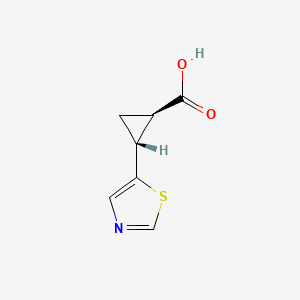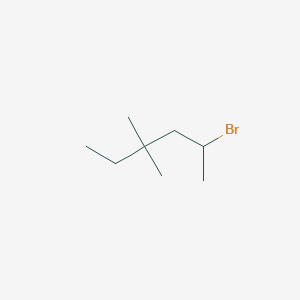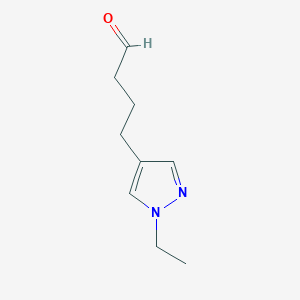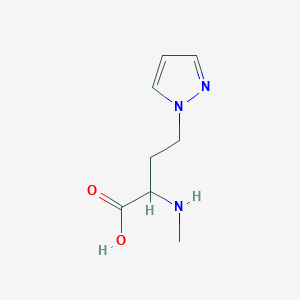
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol is a chemical compound characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol typically involves the reaction of 4,6-difluorophenol with an appropriate amino alcohol under controlled conditions. One common method involves the use of 4,6-difluorophenol as the starting material, which is then reacted with 2-aminoethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade solvents and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the fluorine atoms can result in a variety of functionalized phenol derivatives .
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the fluorine atoms.
2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: Contains only one fluorine atom.
2-(1-Amino-2-hydroxyethyl)-6-fluorophenol: Contains only one fluorine atom at a different position.
Uniqueness
The presence of two fluorine atoms in 2-(1-Amino-2-hydroxyethyl)-4,6-difluorophenol distinguishes it from similar compounds. The fluorine atoms can significantly influence the compound’s chemical reactivity, binding affinity, and stability, making it a unique and valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9F2NO2 |
|---|---|
Peso molecular |
189.16 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)-4,6-difluorophenol |
InChI |
InChI=1S/C8H9F2NO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2 |
Clave InChI |
NSKPQRXMWXSBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(CO)N)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
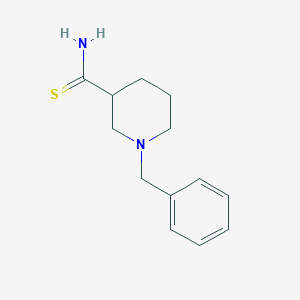

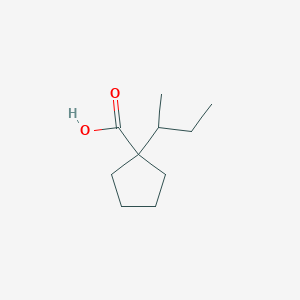


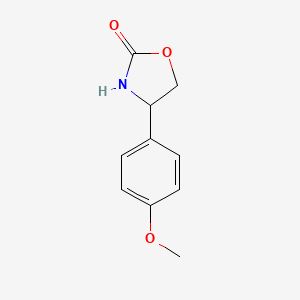

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
